molecular formula C17H18N2 B2657514 5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole CAS No. 141472-87-9

5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole

Cat. No. B2657514
CAS RN: 141472-87-9
M. Wt: 250.345
InChI Key: YMKONXNMRYCBLV-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a key heterocycle in therapeutic chemistry . The 5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole is a derivative of Benzimidazole .


Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .


Molecular Structure Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li [C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole can be alkylated and also serves as a ligand in coordination chemistry . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol−1 .

Scientific Research Applications

Component of Vitamin B12

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Biological Significance

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study .

Medicinal Chemistry

Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities. The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent .

Research Applications

In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics. Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Chemical Structure

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .

Physical Properties

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid. The compound has a molecular weight of approximately 146.19 g/mol, and its melting point falls within a specific temperature range .

Chemical Properties

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Synthesis of Other Compounds

5,6-Dimethylbenzimidazole can be used in the synthesis of other compounds. For example, two series of 2-phenylbenzimidazoles were synthesized by a simple process with high yield and efficiency .

Mechanism of Action

The mechanism of action of Benzimidazole derivatives is often due to their ability to interact with biological targets. For example, they can act as inhibitors for certain enzymes or receptors .

Safety and Hazards

Benzimidazole has been labeled with the signal word “Warning” according to GHS labelling. It has hazard statements H302, H315, H319, H335, H412 .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, the future directions of “5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole” could be in the development of potential chemotherapeutic agents .

properties

IUPAC Name

5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-6-4-5-7-15(12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKONXNMRYCBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole

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